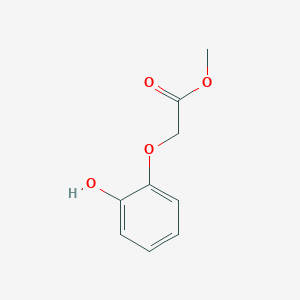

2-(Methoxycarbonyl)methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-hydroxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJLZPHKKRLRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368066 | |

| Record name | 2-(methoxycarbonyl)methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165380-12-1 | |

| Record name | 2-(methoxycarbonyl)methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 2 Methoxycarbonyl Methoxyphenol

Strategies for Constructing the 2-Methoxyphenol Core Structure

The foundational step in the synthesis of 2-(Methoxycarbonyl)methoxyphenol is the formation of the 2-methoxyphenol, or guaiacol (B22219), scaffold. Several key strategies have been developed for this purpose, each with its own set of advantages and applications.

Oxidative Methods for Introducing Hydroxyl Groups to Anisole (B1667542) Derivatives

One prominent approach involves the direct hydroxylation of anisole. This method utilizes oxidizing agents to introduce a hydroxyl group onto the anisole ring. A variety of catalytic systems have been explored to achieve this transformation with efficiency and selectivity.

Fungal unspecific peroxygenases (UPOs) have demonstrated the ability to hydroxylate anisole, producing guaiacol and 4-methoxyphenol (B1676288) as the primary products. nih.govnih.gov These enzymatic reactions can lead to a range of products through consecutive oxidations, including methoxyphenols and methoxybenzenediols. nih.gov The use of a radical scavenger like ascorbic acid can influence the product distribution by minimizing the formation of quinones. nih.govnih.gov

Chemical methods for anisole hydroxylation often employ hydrogen peroxide as the oxidant in the presence of a catalyst. google.comprocat.in An improved process utilizes a solid organotransition metal complex catalyst, such as a phthalocyanine (B1677752) or porphyrin with electron-withdrawing groups, to react anisole with hydrogen peroxide. google.com This method yields a mixture of guaiacol and p-methoxyphenol. google.com Another approach uses a proprietary catalyst, PROCATTM ZT0P, in a slurry reactor with dilute hydrogen peroxide to achieve 25-30% conversion of anisole, yielding guaiacol (12-14%) and 4-methoxyphenol (16-18%). procat.in The reaction temperature for these hydroxylations typically ranges from 20°C to 85°C. google.com A patent also describes a method for anisole hydroxylation using a hydroxylating agent in the presence of a catalyst and a C1-C5 carboxylic acid at temperatures between 50-150°C. google.com

| Catalyst System | Oxidant | Key Products | Conversion/Yield | Reference |

| Unspecific Peroxygenases (UPOs) | Hydrogen Peroxide | Guaiacol, 4-Methoxyphenol | Varies by enzyme | nih.govnih.gov |

| Solid Organotransition Metal Complex | Hydrogen Peroxide | Guaiacol, p-Methoxyphenol | Not specified | google.com |

| PROCATTM ZT0P | Hydrogen Peroxide | Guaiacol, 4-Methoxyphenol | Anisole Conversion: 25-30% | procat.in |

| Titanium Silicon Molecular Sieve | Hydroxylating Agent | Hydroxyanisole | High conversion | google.com |

Acid-Mediated Rearrangements and Ring Contraction Cascades in Guaiacol Synthesis

Acid-mediated reactions provide another avenue for the synthesis of substituted guaiacol derivatives. One notable example involves the rearrangement of oxidopyrylium cycloadducts derived from maltol (B134687) and aryl acetylenes. nih.govrsc.org Depending on the acid used, different isomers can be obtained. Boron trichloride (B1173362) promotes the formation of 2-methoxy-5-arylphenol derivatives, while methane (B114726) sulfonic acid leads to 2-methoxy-4-aryl-6-methylphenol molecules. nih.govrsc.org This method represents a novel strategy for creating complexity in guaiacol synthesis through a ring-contraction/aromatization cascade. nih.gov Another acid-catalyzed reaction is the pinacol (B44631) rearrangement, which converts a 1,2-diol to a carbonyl compound. researchgate.net While not a direct synthesis of guaiacol itself, this type of rearrangement highlights the utility of acid catalysis in forming key functional groups and skeletons in organic synthesis. researchgate.net

Friedel-Crafts Reactions and Subsequent Modifications of Phenols

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be applied to phenols, though with certain limitations. The oxygen atom's lone pair in phenol (B47542) can coordinate with the Lewis acid catalyst, reducing its activity. stackexchange.com This can lead to lower yields compared to other aromatic substrates. stackexchange.com Phenols can undergo both C-acylation (on the ring) and O-acylation (on the hydroxyl group). stackexchange.com The O-acylated product, a phenyl ester, can undergo a Fries rearrangement under Friedel-Crafts conditions to yield the C-acylated hydroxyarylketone. stackexchange.com To circumvent the issues with direct Friedel-Crafts reactions on phenol, a multi-step process can be employed. This involves the methylation of phenol to produce anisole, followed by a Friedel-Crafts acylation, and then a subsequent reaction to introduce the hydroxyl group, ultimately leading to a substituted guaiacol derivative. For instance, the vapor phase acylation of guaiacol itself with acetic acid over zeolite catalysts can produce hydroxyacetophenones. researchgate.net

| Reaction Type | Reactants | Key Features | Reference |

| Friedel-Crafts Acylation of Phenol | Phenol, Acyl Halide/Anhydride, Lewis Acid | Can result in both C- and O-acylation; catalyst deactivation by phenol. | stackexchange.com |

| Fries Rearrangement | Phenyl Ester, Lewis Acid | Rearrangement of O-acylated product to C-acylated product. | stackexchange.com |

| Vapor Phase Acylation of Guaiacol | Guaiacol, Acetic Acid, Zeolite Catalyst | Produces hydroxyacetophenones. | researchgate.net |

Hydroxymethylation Reactions of 2-Methoxyphenol

Hydroxymethylation involves the introduction of a hydroxymethyl (-CH2OH) group. wikipedia.org In the context of guaiacol, this reaction can be used to synthesize vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). The hydroxymethylation of 2-methoxyphenol with formaldehyde (B43269) can be achieved under both homogeneous and heterogeneous acidic conditions. taylorfrancis.com The use of a H-mordenite zeolite as a heterogeneous catalyst has been shown to provide high selectivity to vanillyl alcohol, minimizing the formation of diaryl by-products even at high guaiacol conversion. taylorfrancis.com This is attributed to the specific hydrophilic/hydrophobic properties of the zeolite. taylorfrancis.com

Methods for Introducing the Methoxycarbonyl Moiety

Once the 2-methoxyphenol core is established, the final step is the introduction of the methoxycarbonyl (-COOCH3) group to the phenolic oxygen.

Esterification Reactions of Alcohols and Phenols

The most direct method for introducing the methoxycarbonyl moiety is through esterification. A classic approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. youtube.commasterorganicchemistry.combyjus.com In the synthesis of this compound, the phenoxide of guaiacol would be reacted with a methyl haloacetate (e.g., methyl chloroacetate (B1199739) or methyl bromoacetate). This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing the halide from the methyl haloacetate. masterorganicchemistry.combyjus.com

Phenols react slowly with carboxylic acids, so the use of more reactive acyl chlorides or acid anhydrides is preferred for esterification. libretexts.org To enhance the reaction rate, the phenol can first be converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. libretexts.org The reaction of this phenoxide with an appropriate acyl chloride, such as methoxyacetyl chloride, would yield the desired ester. Another method involves carbodiimide-mediated couplings, which can selectively acylate alcohols in the presence of phenols. nih.gov

| Reagent for Guaiacol | Co-reactant | Product | Reaction Type | Reference |

| Guaiacol (as phenoxide) | Methyl haloacetate | This compound | Williamson Ether Synthesis (SN2) | youtube.commasterorganicchemistry.combyjus.com |

| Guaiacol (as phenoxide) | Methoxyacetyl chloride | This compound | Nucleophilic Acyl Substitution | libretexts.org |

Carbonylation Reactions

The general mechanism for such transformations typically involves the oxidative addition of an aryl electrophile to a low-valent palladium(0) complex. This is followed by the coordination and insertion of carbon monoxide to form a palladium-acyl intermediate. Subsequent reaction with a nucleophile, in this case, methanol (B129727), leads to the formation of the desired ester product and regeneration of the palladium(0) catalyst. researchgate.net

Recent advancements have focused on the use of CO surrogates, which are solid or liquid compounds that release CO under specific reaction conditions. orgsyn.org This approach circumvents the challenges associated with handling gaseous and toxic carbon monoxide. Aryl formates and N-formylsaccharin are notable examples of CO surrogates that can generate CO under mild conditions. orgsyn.org Another common surrogate is N,N-Dimethylformamide (DMF), which can serve as both a solvent and a source of carbon monoxide in the presence of a suitable palladium catalyst and activating agent. mdpi.com

Table 1: Catalyst Systems in Palladium-Catalyzed Carbonylation for Aromatic Ester Synthesis

| Catalyst Precursor | Ligand | CO Source | Base/Additive | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | Xantphos | DMF/POCl₃ | - | DMF | 135-165 | mdpi.com |

| PdCl₂ | PPh₃ | Phenol Formate (B1220265) | Et₃N | CH₃CN | 80 | organic-chemistry.org |

| PdCl₂(dppf) | dppp | Aryl 2-pyridyl ester | Na₂CO₃, CuI | - | - | rsc.org |

| (PhCN)₂PdCl₂ | Aryl α-diimine | CO (gas) | AgOTf | Various | 20 | units.it |

Michael Addition Reactions with Methoxycarbonyl-1,4-benzoquinones

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, presents a key strategy for forming adducts from 2-methoxycarbonyl-1,4-benzoquinone. asianpubs.orgmasterorganicchemistry.com This quinone acts as the Michael acceptor, where its reactivity is influenced by the electron-withdrawing methoxycarbonyl group, which activates the quinone ring for nucleophilic attack. asianpubs.org

Research conducted by Ashnagar and Bruce details the synthesis of Michael adducts using 2-methoxycarbonyl-1,4-benzoquinone as the acceptor and various donor molecules, including malononitrile, p-cresol, and thiophenol. researchgate.netasianpubs.org The study highlights that these reactions, and the subsequent separation of products, are significantly more challenging compared to similar reactions with 2-acetyl-1,4-benzoquinone. researchgate.netasianpubs.org A variety of bases were employed to facilitate the reaction, such as 2-methoxypyridine, 4-dimethylaminopyridine (B28879) (DMAP), 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU), and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). asianpubs.org

The reaction proceeds via the 1,4-addition of the nucleophile (generated from the donor molecule by the base) to the quinone ring. masterorganicchemistry.com The initial adduct is a hydroquinone (B1673460), which is stable. asianpubs.org However, this hydroquinone can be oxidized in situ by an excess of the starting quinone, which has a higher oxidation potential. The newly formed quinone can then potentially undergo a second Michael addition. asianpubs.org

Table 2: Bases Used in Michael Addition with 2-Methoxycarbonyl-1,4-benzoquinone

| Donor Molecule | Base Used | Observations | Reference |

| Malononitrile | 2-Methoxypyridine, DMAP, DBU, DBN, 18-crown-6 (B118740) + KF | Reaction and product separation were difficult. | researchgate.netasianpubs.org |

| p-Cresol | 2-Methoxypyridine, DMAP, DBU, DBN, 18-crown-6 + KF | A mixture of products was typically obtained. | researchgate.netasianpubs.org |

| Thiophenol | 2-Methoxypyridine, DMAP, DBU, DBN, 18-crown-6 + KF | Challenges in isolating the desired adduct. | researchgate.netasianpubs.org |

Palladium-Catalyzed Coupling Reactions for Aromatic Ester Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For the synthesis of aromatic esters like this compound, these methods provide powerful alternatives to traditional esterification. A state-of-the-art approach involves the C-H functionalization of arenes, followed by a palladium-catalyzed coupling step to introduce the ester moiety. organic-chemistry.orgnih.gov

One such method utilizes the regioselective thianthrenation of an arene to generate an aryl thianthrenium salt. organic-chemistry.orgnih.gov This salt serves as a reactive electrophilic substrate that can be coupled with a formate source, such as phenol formate, in a redox-neutral, palladium-catalyzed process. organic-chemistry.org This strategy avoids the need for pre-functionalized starting materials like aryl halides and does not require gaseous carbon monoxide. organic-chemistry.orgnih.gov The reaction conditions are typically optimized to achieve high efficiency, with a common catalytic system consisting of a palladium source like PdCl₂, a phosphine (B1218219) ligand such as PPh₃, and a base like triethylamine (B128534) (Et₃N) in a suitable solvent. organic-chemistry.org

Another strategy involves the decarbonylative coupling of aromatic esters with various nucleophiles. researchgate.net For instance, arylcarboxylic acid 2-pyridyl esters can undergo decarbonylative coupling with terminal alkynes in the presence of a palladium catalyst system to form disubstituted acetylenes. rsc.org While this specific example doesn't form an ester, it demonstrates the versatility of palladium catalysis in manipulating ester functionalities on an aromatic ring.

Optimization of Synthetic Yields and Selectivity

Catalyst Selection and Reaction Conditions

Optimizing synthetic outcomes hinges on the careful selection of the catalyst and reaction conditions such as temperature and pressure. In palladium-catalyzed reactions for ester synthesis, the choice of both the palladium precursor and the ligand is critical. Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are often employed to modulate the reactivity and stability of the catalytic species. rsc.orgresearchgate.net For instance, in the palladium-catalyzed synthesis of esters via C-H thianthrenation, a system of PdCl₂, PPh₃, and Et₃N in acetonitrile (B52724) at 80°C was found to be highly effective. organic-chemistry.org

In hydrogenation reactions, which could be a step in a multi-step synthesis, catalyst selection is equally crucial. For the hydrogenation of p-methoxyphenol, catalysts comprising a noble metal (like Pd, Ru, Rh) as the primary active component, often modified with a second metal (such as Fe, Co, Ni, Ag), have been developed. google.com These bimetallic catalysts can exhibit enhanced activity and selectivity due to electronic modulation of the primary metal. google.com Reaction conditions for such hydrogenations are typically in the range of 80–200°C and 0.1–5 MPa. google.com

Table 3: Impact of Reaction Conditions on Yield and Selectivity

| Reaction Type | Catalyst System | Conditions | Outcome | Reference |

| Pd-Catalyzed Esterification | PdCl₂, PPh₃, Et₃N | CH₃CN, 80°C | High efficiency, wide functional group tolerance | organic-chemistry.org |

| Pd-Catalyzed Aminocarbonylation | Pd(OAc)₂, Xantphos | DMF, 135-165°C | Good yields (64-93%) for amides | mdpi.com |

| Phenol Hydrogenation | Pd-Ag/Carrier | 100-180°C, 0.5-2 MPa | High conversion and selectivity | google.com |

| Pd-Catalyzed Coupling | [PdCl₂(PhCN)₂], dppe, Ag₂O | PhCF₃, 120°C | High yield (83%) of dicarbonyl product | nih.gov |

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter that can profoundly influence the rate, yield, and selectivity of a chemical reaction. Solvents can affect the solubility of reactants and catalysts, the stability of intermediates and transition states, and mass transfer rates. rsc.org

In the context of synthesizing 1,5-benzodiazepines, a related heterocyclic system, the use of 2-methoxyethanol (B45455) as a solvent under microwave irradiation was shown to be an efficient medium, leading to high yields and short reaction times. researchgate.net For palladium-catalyzed couplings, solvents like acetonitrile (CH₃CN), toluene, and trifluorotoluene (PhCF₃) are frequently used. organic-chemistry.orgnih.gov The polarity and coordinating ability of the solvent can impact the catalytic cycle. For example, in surface-initiated polymerizations, changing the solvent's proticity or polarity was found to influence the propagation rate and the final properties of the grafted polymer. rsc.org This highlights the importance of screening various solvents during the optimization of a synthetic procedure to find the ideal medium that favors the desired reaction pathway and maximizes product yield.

Stereochemical Control in Multi-Step Syntheses

Achieving stereochemical control is a significant challenge in organic synthesis, particularly when creating complex molecules with multiple stereocenters. While direct information on the stereocontrolled synthesis of this compound is scarce, principles can be drawn from related synthetic transformations.

In a palladium-catalyzed coupling of α-bromocarbonyl compounds with allylic alcohols, researchers demonstrated unprecedented levels of 1,3-stereoinduction in the 1,2-aryl migration step. nih.gov The key to this control was the nature of the starting material. While methyl bromoesters led to low diastereoselectivity, the use of a carefully chosen Weinreb amide, specifically a piperidine-substituted methyl bromoamide, resulted in the formation of the aryl ketone product with a synthetically useful diastereomeric ratio of 5:1. nih.gov This result underscores how substrate control—modifying the structure of the starting material—can be a powerful strategy for directing the stereochemical outcome of a reaction, a principle that is broadly applicable in multi-step syntheses.

Advanced Spectroscopic Characterization of 2 Methoxycarbonyl Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the atomic framework and connectivity can be constructed.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In 2-(Methoxycarbonyl)methoxyphenol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ether linkage, the methyl protons of the ester, and the phenolic hydroxyl proton.

The aromatic region would typically show a complex multiplet pattern for the four protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating effects of the hydroxyl and methoxycarbonylmethoxy groups. The protons ortho and para to the strongly activating hydroxyl group are expected to be shifted upfield compared to those meta to it.

The methylene protons (O-CH₂-C=O) adjacent to the aromatic ring and the ester group would appear as a singlet, as they lack adjacent protons to couple with. Similarly, the methyl protons of the ester group (COOCH₃) would also present as a sharp singlet. The phenolic hydroxyl proton (OH) often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.

Predicted ¹H NMR Data for this compound (Based on analysis of similar compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.2 | Multiplet | - |

| O-CH₂-C=O | ~4.7 | Singlet | - |

| OCH₃ (ester) | ~3.8 | Singlet | - |

| OH (phenolic) | 5.0 - 6.0 (broad) | Singlet | - |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. The carbonyl carbon is typically found significantly downfield (around 170 ppm) due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons will appear in the range of 110-150 ppm, with the carbons directly attached to oxygen atoms (C-OH and C-O-CH₂) being the most downfield in this region. The methylene carbon (O-CH₂-C=O) and the methyl carbon (OCH₃) will be found further upfield.

Predicted ¹³C NMR Data for this compound (Based on analysis of similar compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~169 |

| Ar-C-OH | ~147 |

| Ar-C-O-CH₂ | ~146 |

| Ar-C (unsubstituted) | 115 - 125 |

| O-CH₂-C=O | ~65 |

| OCH₃ (ester) | ~52 |

While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for unambiguously assigning signals and understanding complex connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, COSY would be instrumental in confirming the coupling between adjacent protons on the aromatic ring, helping to decipher their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link each aromatic proton signal to its corresponding carbon signal and would also connect the methylene and methyl proton singlets to their respective carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for establishing connectivity across quaternary carbons (carbons with no attached protons) or heteroatoms. For instance, HMBC would show correlations from the methylene protons (O-CH₂-C=O) to the carbonyl carbon and the aromatic carbon to which the ether group is attached. It would also show a correlation from the methyl protons of the ester to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is useful for determining stereochemistry and conformation. In this compound, NOESY could show through-space correlations between the methylene protons and the protons on the aromatic ring, providing insights into the preferred conformation of the methoxycarbonylmethoxy side chain relative to the phenol (B47542) ring.

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid, crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local structure and dynamics in the solid phase. For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would give distinct ssNMR spectra, allowing for their identification and characterization.

Determine Molecular Conformation: ssNMR can provide details about the conformation of the molecule in the crystal lattice, including torsion angles.

Analyze Intermolecular Interactions: The technique is sensitive to intermolecular interactions such as hydrogen bonding, which plays a significant role in the packing of molecules in a crystal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its three main functional groups.

Phenolic Group (O-H): A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness is due to intermolecular hydrogen bonding. The C-O stretching vibration of the phenol would appear in the 1200-1260 cm⁻¹ region.

Ether Group (C-O-C): The ether linkage is characterized by its C-O-C stretching vibrations. The asymmetric stretch usually appears as a strong band in the IR spectrum around 1200-1275 cm⁻¹, while the symmetric stretch is often weaker and found around 1020-1075 cm⁻¹.

Ester Group (C=O, C-O): The ester functional group gives rise to some of the most prominent bands in the vibrational spectrum. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration is expected in the IR spectrum around 1735-1750 cm⁻¹. Additionally, two C-O stretching vibrations for the ester are expected, one for the C-O single bond of the alcohol part and another for the acid part, typically appearing in the 1000-1300 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Phenolic | O-H stretch | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic | C-H stretch | 3000 - 3100 | Medium (IR, Raman) |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to Strong (IR, Raman) |

| Ester | C=O stretch | 1735 - 1750 | Strong (IR) |

| Ether & Ester | C-O stretch | 1000 - 1300 | Strong (IR) |

Hydrogen Bonding Interactions and Conformational Studies

The molecular structure of this compound, featuring a phenolic hydroxyl group and a methoxycarbonylmethoxy substituent on the aromatic ring, allows for the potential formation of intramolecular hydrogen bonds. These non-covalent interactions can play a significant role in determining the compound's three-dimensional conformation and its physicochemical properties.

Theoretical and experimental studies on related guaiacyl derivatives suggest the possibility of a weak intramolecular hydrogen bond between the phenolic hydroxyl group and the ether oxygen of the methoxycarbonylmethoxy group. The formation of a five- or six-membered ring through this interaction could lead to a more planar and rigid conformation. However, studies on guaiacylglycerol-β-guaiacyl ether, a complex lignin (B12514952) model compound, have indicated that while transient intramolecular hydrogen bonds may exist, they are often in competition with stronger intermolecular hydrogen bonds with solvent molecules, particularly in protic solvents. nih.govnih.gov This suggests that the conformational landscape of this compound in solution is likely dynamic, with multiple conformers co-existing in equilibrium. nih.gov The presence of explicit solvent molecules can significantly reduce the prevalence of intramolecular hydrogen bonding, favoring interactions with the surrounding solvent. nih.gov

The conformational flexibility is further influenced by the rotation around the C-O bonds of the ether linkage and the C-C bond of the ester group. Molecular dynamics simulations on similar structures have shown a large accessible conformational space with multiple energy minima separated by low energy barriers. nih.gov This indicates that the molecule is likely to be flexible rather than locked in a single, rigid conformation stabilized by a strong intramolecular hydrogen bond. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Fragmentation Patterns for Structural Confirmation

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a molecular ion peak ([M]⁺) at m/z 182, corresponding to its molecular weight. The fragmentation of this molecular ion would provide valuable structural information. Based on the fragmentation patterns of related compounds like phenols and esters, several key fragmentation pathways can be predicted. docbrown.info

A prominent fragmentation pathway for esters is the loss of the alkoxy group. In this case, the loss of the methoxy (B1213986) radical (•OCH3) from the ester functionality would result in a fragment ion at m/z 151. Another common fragmentation is the loss of the entire methoxycarbonyl group (•COOCH3), leading to a fragment at m/z 123.

The presence of the phenoxy ether linkage suggests the possibility of cleavage at the ether bond. Cleavage of the O-CH2 bond could lead to the formation of a stable phenoxy radical or a phenoxy cation at m/z 93 (C6H5O⁺). The fragmentation of the side chain can also occur. For example, the loss of a carboxymethyl radical (•CH2COOCH3) would result in a fragment at m/z 109.

A characteristic fragmentation for ortho-substituted phenols involves the loss of a neutral molecule. For instance, the elimination of methanol (B129727) (CH3OH) from the molecular ion, facilitated by the proximity of the hydroxyl and methoxycarbonylmethoxy groups, could lead to a significant peak at m/z 150.

The relative intensities of these fragment ions would depend on their stability. The formation of resonance-stabilized cations, such as the phenoxy cation, is generally favored. The analysis of these fragmentation patterns in an experimental mass spectrum would be essential for the definitive structural confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it suitable for assessing the purity of this compound and identifying any volatile impurities. nih.govscispec.co.th

In a typical GC-MS analysis, the compound would be separated from any impurities on a GC column based on its volatility and polarity. The retention time of the compound would be a characteristic property under specific GC conditions. Following separation, the compound would enter the mass spectrometer, where it is ionized and fragmented, producing a mass spectrum that can be used for identification by comparing it to a spectral library or through manual interpretation of the fragmentation pattern.

For phenoxyacetic acid esters, GC-MS analysis often involves derivatization to increase their volatility. nih.gov However, depending on the specific properties of this compound, direct analysis might be possible. The analysis would provide information on the presence of any starting materials, by-products from synthesis, or degradation products, thus allowing for a comprehensive assessment of its purity. The use of selected ion monitoring (SIM) in GC-MS can enhance the sensitivity for detecting trace-level impurities. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores, such as the aromatic ring in this compound.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring, which acts as the primary chromophore. The presence of the hydroxyl (-OH) and methoxycarbonylmethoxy (-OCH2COOCH3) substituents will influence the position and intensity of the absorption bands.

Based on studies of related guaiacol (B22219) (2-methoxyphenol) derivatives, the spectrum is likely to exhibit characteristic absorption bands in the UV region. sielc.comresearchgate.net Typically, substituted phenols show two main absorption bands corresponding to π → π* transitions of the aromatic system. For guaiacol, these bands appear around 220 nm and 275-280 nm. sielc.comresearchgate.net

The hydroxyl group is an auxochrome that can cause a bathochromic (red) shift of the absorption maxima and an increase in their intensity. The methoxycarbonylmethoxy group, being an ether linkage with a carbonyl group, will also influence the electronic transitions. The lone pair of electrons on the ether oxygen can participate in resonance with the aromatic ring, further modifying the energy of the π orbitals.

The position of these absorption bands can be sensitive to the solvent polarity. In polar solvents, hydrogen bonding interactions with the hydroxyl group can lead to shifts in the absorption maxima. The analysis of these shifts can provide further insights into the nature of the electronic transitions and the interactions of the molecule with its environment.

A detailed analysis of the UV-Vis spectrum, potentially aided by computational calculations, would be necessary to assign the specific electronic transitions (e.g., π → π, n → π) and to fully characterize the chromophoric system of this compound.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Guaiacol |

| Guaiacylglycerol-β-guaiacyl ether |

| Phenol |

| Methanol |

| Phenoxyacetic acid esters |

| 2,4-Dichlorophenoxyacetic acid |

| Propofol |

Please note that due to the limited availability of direct experimental data for this compound, some of the discussions in this article are based on the analysis of structurally related compounds. Further experimental work is required for a complete and definitive characterization of this compound.An in-depth spectroscopic analysis of this compound reveals significant details about its structural and electronic properties. This article explores the advanced spectroscopic characterization of this compound, focusing on hydrogen bonding, mass spectrometry, and ultraviolet-visible spectroscopy.

Hydrogen Bonding Interactions and Conformational Studies

The molecular architecture of this compound, which includes a phenolic hydroxyl group and a methoxycarbonylmethoxy substituent, presents the possibility of intramolecular hydrogen bonding. These non-covalent interactions are pivotal in defining the compound's three-dimensional shape and its chemical behavior.

Theoretical and experimental investigations of analogous guaiacyl derivatives point to the potential for a weak intramolecular hydrogen bond between the phenolic hydroxyl proton and the ether oxygen of the methoxycarbonylmethoxy group. The formation of a five or six-membered ring via this interaction could impart a more planar and rigid conformation. However, research on guaiacylglycerol-β-guaiacyl ether, a complex model for lignin, has shown that while such intramolecular hydrogen bonds may form transiently, they are in constant competition with more dominant intermolecular hydrogen bonds with solvent molecules, especially in protic environments. nih.govnih.gov This suggests a dynamic conformational landscape for this compound in solution, where multiple conformers likely coexist. nih.gov The presence of solvent molecules can significantly diminish the occurrence of intramolecular hydrogen bonding in favor of interactions with the solvent. nih.gov

The molecule's flexibility is further enhanced by rotational freedom around the C-O bonds of the ether linkage and the C-C bond of the ester group. Molecular dynamics simulations of similar structures have indicated a broad conformational space with numerous energy minima separated by low energy barriers, suggesting that the molecule is flexible rather than being locked into a single conformation by a strong intramolecular hydrogen bond. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for ascertaining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While specific high-resolution mass spectrometry (HRMS) data for this compound is not extensively documented in the reviewed literature, its exact mass can be calculated from its molecular formula, C₉H₁₀O₄. The theoretical monoisotopic mass is determined to be 182.0579 g/mol . HRMS analysis is critical for experimentally verifying this elemental composition with high precision, typically within a few parts per million (ppm), which provides unequivocal identification. For instance, studies on related phenolic compounds have employed HRMS to confirm the elemental formulas of fragment ions, thereby validating proposed fragmentation pathways. nih.gov

Fragmentation Patterns for Structural Confirmation

The electron ionization (EI) mass spectrum of this compound is anticipated to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 182, corresponding to its molecular weight. The fragmentation of this ion provides key structural information. Drawing parallels from the fragmentation of related compounds like phenols and esters, several primary fragmentation routes can be predicted. docbrown.info

A characteristic fragmentation for esters involves the cleavage of the alkoxy group. For this molecule, the loss of a methoxy radical (•OCH₃) from the ester would yield a fragment ion at m/z 151. Another expected fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃), resulting in a fragment at m/z 123.

The phenoxy ether linkage suggests the likelihood of cleavage at the ether bond. The scission of the O-CH₂ bond could produce a stable phenoxy radical or a phenoxy cation at m/z 93 (C₆H₅O⁺). Fragmentation of the side chain is also plausible; for example, the loss of a carboxymethyl radical (•CH₂COOCH₃) would lead to a fragment at m/z 109.

A distinctive fragmentation pathway for ortho-substituted phenols is the elimination of a neutral molecule. The proximity of the hydroxyl and methoxycarbonylmethoxy groups could facilitate the elimination of methanol (CH₃OH) from the molecular ion, producing a notable peak at m/z 150. The relative abundance of these fragments is dictated by their stability, with resonance-stabilized cations like the phenoxy cation being particularly favored.

| Predicted Fragment | m/z | Corresponding Loss |

| [M - •OCH₃]⁺ | 151 | Methoxy radical |

| [M - •COOCH₃]⁺ | 123 | Methoxycarbonyl radical |

| [C₆H₅O]⁺ | 93 | Carboxymethoxymethyl radical |

| [M - •CH₂COOCH₃]⁺ | 109 | Carboxymethyl radical |

| [M - CH₃OH]⁺ | 150 | Methanol |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for the separation and identification of volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and detecting any volatile impurities. nih.govscispec.co.th

In a GC-MS analysis, the compound is separated from impurities on a chromatographic column based on its volatility and polarity, with its retention time serving as a characteristic identifier under specific conditions. Post-separation, the compound is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for identification. While derivatization is sometimes used for phenoxyacetic acid esters to enhance volatility, direct analysis of this compound may be feasible. nih.gov This analysis would reveal the presence of residual starting materials, synthetic by-products, or degradation products, allowing for a thorough purity evaluation. The use of selected ion monitoring (SIM) can increase the sensitivity for detecting trace impurities. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information on the electronic transitions within a molecule, especially for compounds like this compound that contain chromophores.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is primarily shaped by the electronic transitions of its substituted benzene ring, the main chromophore. The hydroxyl (-OH) and methoxycarbonylmethoxy (-OCH₂COOCH₃) substituents influence the absorption bands' positions and intensities.

Based on studies of related guaiacol (2-methoxyphenol) derivatives, the spectrum is expected to show characteristic absorption bands in the UV region. sielc.comresearchgate.net Substituted phenols typically display two main absorption bands from π → π* transitions of the aromatic system. For guaiacol, these bands are observed around 220 nm and 275-280 nm. sielc.comresearchgate.net

The hydroxyl group, an auxochrome, typically causes a bathochromic (red) shift and an increase in the intensity of these bands. The methoxycarbonylmethoxy group also modifies the electronic transitions. The lone pair of electrons on the ether oxygen can participate in resonance with the aromatic ring, altering the energy levels of the π orbitals. The polarity of the solvent can also affect the absorption bands, with hydrogen bonding to the hydroxyl group leading to shifts in the absorption maxima.

| Compound | Reported λmax (nm) |

| Guaiacol | ~220, 275-280 sielc.comresearchgate.net |

| 4-Nitroguaiacol | ~250, 329 nih.gov |

A comprehensive analysis, potentially supported by computational methods, is necessary to assign the specific electronic transitions (e.g., π → π, n → π) and fully characterize the chromophoric system of this compound.

pH-Dependent Spectral Changes of Phenolic Systems

The electronic absorption spectra of phenolic compounds, including this compound, are notably influenced by the pH of the solution. This dependency arises from the acidic nature of the phenolic hydroxyl (-OH) group.

In acidic to neutral solutions, the compound exists predominantly in its protonated, neutral form. The UV-Vis spectrum in this state is primarily dictated by π → π* electronic transitions within the benzene ring, influenced by the methoxy and methoxycarbonylmethoxy substituents. For instance, the parent compound, guaiacol (2-methoxyphenol), primarily absorbs UV light below 310 nm under acidic conditions.

Upon increasing the pH to basic conditions, the phenolic proton dissociates, yielding a phenolate (B1203915) anion. This deprotonation introduces an additional lone pair of electrons into the conjugated π-system, which acts as a potent auxochrome. The result is a significant change in the absorption spectrum, typically a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity). For many phenolic compounds, this shift causes the absorption bands to move from the UV region into the visible part of the spectrum, often resulting in a colored solution. cymitquimica.com This phenomenon is well-documented for related compounds like nitroguaiacols, where the deprotonated forms at pH 10 exhibit substantial absorption in the visible range, unlike their protonated forms at pH 2.

The specific wavelengths of maximum absorbance (λmax) and the magnitude of the spectral shifts for this compound depend on the precise electronic interplay between the phenolate anion and the ether and ester functionalities on the molecule. A combined experimental and computational approach, as has been applied to other phenolics like gallic acid, would be required to assign the specific electronic transitions responsible for the observed absorption bands at different pH values. nih.gov

Computational and Theoretical Chemical Investigations of 2 Methoxycarbonyl Methoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and various physicochemical properties of molecules. For 2-(Methoxycarbonyl)methoxyphenol, these computational techniques would provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. A DFT study of this compound would likely focus on optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information regarding its electronic nature can be derived.

Key reactivity descriptors that would be calculated include chemical potential, hardness, softness, and the electrophilicity index. These parameters are crucial for predicting how the molecule will interact with other chemical species. For instance, studies on the related compound guaiacol (B22219) (2-methoxyphenol) using DFT have provided insights into its antioxidant properties and reaction mechanisms. It is anticipated that the presence of the electron-withdrawing methoxycarbonyl group in this compound would significantly influence these descriptors when compared to guaiacol alone.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are employed for high-accuracy predictions of molecular properties. For this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain precise values for properties like bond dissociation energies and reaction enthalpies.

Research on guaiacol has utilized high-level ab initio methods, such as the G4 composite method, to provide reliable thermochemical data, including O-H and O-C bond dissociation enthalpies. mdpi.com Such calculations for this compound would be critical in understanding its thermal stability and potential reaction pathways.

Calculation of Molecular Orbitals (HOMO, LUMO) and Frontier Orbital Theory

Frontier molecular orbital theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenol ring, similar to what is observed in guaiacol. nih.gov Conversely, the electron-withdrawing nature of the methoxycarbonyl group would likely lead to a lower energy LUMO that may have significant contributions from this part of the molecule. A smaller HOMO-LUMO gap compared to guaiacol would suggest a higher chemical reactivity for this compound.

Table 1: Hypothetical Frontier Orbital Energies for this compound based on Analogous Compounds

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 to -9.0 | Primarily located on the 2-methoxyphenol ring; associated with electron donation. |

| LUMO | -1.5 to -2.0 | Likely involves the methoxycarbonyl group; associated with electron acceptance. |

| HOMO-LUMO Gap | 6.5 to 7.5 | Indicates the molecule's excitability and chemical reactivity. |

Note: These values are estimations based on computational studies of guaiacol and related aromatic esters and are not from direct calculations on this compound.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map of this compound would illustrate the regions of negative potential (in red) and positive potential (in blue).

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Flexibility of the Methoxycarbonyl and Methoxyphenol Moieties

The methoxyphenol moiety, based on studies of guaiacol, is known to have a preferred planar conformation stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy (B1213986) oxygen. However, the presence of the adjacent methoxycarbonyl group could influence this interaction.

Mechanistic Studies through Computational Chemistry

Computational chemistry provides powerful tools to investigate the reaction mechanisms involving this compound at a molecular level. These studies can elucidate reaction pathways, identify transient intermediates, and characterize the high-energy transition states that connect them.

For any chemical reaction involving this compound, such as its synthesis or degradation, a transition state represents the highest energy point along the reaction coordinate. Computational methods are employed to locate and characterize the geometry and energy of these transition states. For instance, in the esterification reaction to form this compound, the transition state would involve the approach of the reactants and the partial formation and breaking of bonds. The characterization of this transition state is crucial for understanding the reaction's feasibility and kinetics. Properties such as the imaginary frequency corresponding to the reaction coordinate are calculated to confirm the nature of the transition state.

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. This barrier is a critical determinant of the reaction rate. A higher energy barrier corresponds to a slower reaction. Computational chemistry allows for the calculation of these energy barriers for various potential reaction pathways. From the calculated activation energy, and by using principles from transition state theory, it is possible to estimate the theoretical reaction rate constants. These calculated rate constants can then be compared with experimental data to validate the proposed reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Aspects (if applicable for related compounds)

While specific QSAR models for this compound may not be extensively reported, the theoretical principles of QSAR are applicable to this compound and its analogs in the context of predicting their biological activity or physicochemical properties. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their observed activity.

A key component of QSAR studies is the calculation of molecular descriptors, which are numerical values that encode information about the chemical structure. Electronic descriptors are particularly important as they describe the electronic properties of a molecule, which are often crucial for its interaction with biological targets. For this compound and related compounds, these descriptors can be derived using computational quantum chemistry methods.

Commonly derived electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. These are important for modeling reactivity and interactions with receptors.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting non-covalent interactions.

Partial Atomic Charges: These values represent the distribution of electron density among the atoms in the molecule. They are crucial for understanding electrostatic interactions.

These calculated descriptors for a series of related phenolic compounds can then be used as independent variables in a regression analysis to build a QSAR model that correlates with a measured biological activity.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Water |

| Methanol (B129727) |

| Hexane |

Correlation with Theoretical Biological Potentials

The exploration of the biological potential of novel or relatively unstudied compounds like this compound heavily relies on computational and theoretical chemistry. These in silico methods provide a foundational understanding of a molecule's potential bioactivities by predicting its interactions with biological targets and its intrinsic chemical properties that are relevant to biological processes. This approach is crucial for guiding further experimental studies and for the rational design of new therapeutic agents. The theoretical biological potential of this compound can be inferred by examining its structural similarity to well-studied compounds, such as guaiacol (2-methoxyphenol) and its derivatives, and by applying established computational methodologies like molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and the calculation of electronic descriptors.

Molecular Docking Studies: Predicting Enzyme Inhibition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the interaction between a ligand (the small molecule, in this case, this compound) and a protein target. The core structure of this compound is guaiacol, and various derivatives of guaiacol have been the subject of molecular docking studies to explore their potential as enzyme inhibitors.

For instance, in silico studies on guaiacol derivatives have shown potential inhibitory activity against enzymes like myeloperoxidase (MPO), which is implicated in cardiovascular diseases. nih.govresearchgate.net Docking studies of these derivatives into the active site of MPO have revealed key binding interactions that contribute to their inhibitory potential. nih.govresearchgate.net Similarly, the interaction of ortho-substituted phenols, including guaiacol, with tyrosinase, an enzyme involved in melanin (B1238610) production, has been investigated through molecular docking to determine if they act as substrates or inhibitors. mdpi.com

For this compound, a hypothetical docking study could be performed against a range of enzymes to predict its potential biological activities. The methoxycarbonylmethoxy group introduces additional hydrogen bond acceptors (the carbonyl and ether oxygens) and a larger steric profile compared to guaiacol, which would influence its binding mode and affinity for various protein targets. A hypothetical docking score table is presented below to illustrate the potential outcomes of such a study.

| Target Enzyme | Potential Biological Activity | Hypothetical Binding Energy (kcal/mol) | Potential Interacting Residues |

|---|---|---|---|

| Myeloperoxidase (MPO) | Anti-inflammatory | -7.8 | ARG239, GLN91 |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -8.2 | ARG120, TYR355 |

| Tyrosinase | Skin whitening agent | -6.5 | HIS263, SER282 |

| DNA Topoisomerase I | Anticancer | -7.1 | ASN722, LYS532 |

Quantitative Structure-Activity Relationship (QSAR): Linking Molecular Properties to Bioactivity

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. dovepress.comnih.gov These models are built by analyzing a series of compounds with known activities and identifying the molecular descriptors (physicochemical properties) that are most influential. For phenolic compounds, QSAR studies have been used to predict activities such as cytotoxicity, antioxidant capacity, and antifungal effects. dovepress.comnih.gov

Key molecular descriptors often used in QSAR for phenolic compounds include:

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which indicates the lipophilicity of the molecule.

Dipole Moment: A measure of the polarity of the molecule.

Electronic Parameters: Such as the net atomic charges on specific atoms, which can influence electrostatic interactions with a biological target. dovepress.com

Topological Descriptors: Which describe the size, shape, and branching of the molecule.

While a specific QSAR model for this compound is not available, we can hypothesize the contribution of its structural features based on general QSAR principles for phenolic compounds. The addition of the methoxycarbonylmethoxy group to the guaiacol scaffold would significantly alter descriptors like LogP, polar surface area, and the number of hydrogen bond acceptors, thereby modulating its predicted biological activity.

The following table presents hypothetical values for key QSAR descriptors for this compound and their potential influence on bioactivity.

| Molecular Descriptor | Hypothetical Value | Potential Influence on Biological Activity |

|---|---|---|

| LogP | 1.5 | Moderate lipophilicity, may influence cell membrane permeability. |

| Polar Surface Area (PSA) | 65.8 Ų | Increased polarity, may affect transport properties and solubility. |

| Number of Hydrogen Bond Donors | 1 (phenolic OH) | Crucial for interactions with biological targets. |

| Number of Hydrogen Bond Acceptors | 4 (methoxy, ester carbonyl, ester ether) | Provides multiple points for hydrogen bonding with receptors. |

Electronic Descriptors and Antioxidant Potential

The antioxidant activity of phenolic compounds is one of their most studied biological properties. This activity is largely governed by their ability to donate a hydrogen atom or an electron to neutralize free radicals. Computational chemistry provides several electronic descriptors that can predict the antioxidant potential of a molecule. acs.orgnih.govnih.gov

Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy: A higher HOMO energy indicates a greater ability to donate electrons. nih.gov

Lowest Unoccupied Molecular Orbital (LUMO) Energy: A lower LUMO energy suggests a greater ability to accept electrons. nih.gov

HOMO-LUMO Gap: A smaller energy gap between the HOMO and LUMO is associated with higher chemical reactivity and potentially greater biological activity. nih.gov

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a critical parameter for predicting antioxidant activity via the hydrogen atom transfer (HAT) mechanism. A lower BDE indicates that the hydrogen atom is more easily donated. acs.org

For this compound, the electronic properties of the guaiacol core would be modulated by the electron-withdrawing nature of the methoxycarbonylmethoxy substituent. This would likely influence the O-H BDE and the HOMO/LUMO energies. Theoretical calculations could provide precise values for these descriptors, allowing for a comparison with known antioxidants.

A table of hypothetical electronic descriptor values for this compound is provided below, along with their interpretation regarding its antioxidant potential.

| Electronic Descriptor | Hypothetical Value | Interpretation for Antioxidant Potential |

|---|---|---|

| HOMO Energy | -5.8 eV | Suggests a good electron-donating capability, characteristic of antioxidants. |

| LUMO Energy | -1.2 eV | Indicates the ability to stabilize an accepted electron. |

| HOMO-LUMO Gap | 4.6 eV | A relatively small gap suggesting moderate to high reactivity. |

| O-H Bond Dissociation Enthalpy (BDE) | 85 kcal/mol | A lower BDE than a simple phenol (B47542), indicating enhanced hydrogen atom donating ability. |

Chemical Reactivity and Transformation Studies of 2 Methoxycarbonyl Methoxyphenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification, engaging in reactions typical of phenols, such as alkylation, acylation, and oxidation. nih.govnih.gov

Alkylation and Acylation Reactions

The phenolic hydroxyl group of 2-(Methoxycarbonyl)methoxyphenol can undergo O-alkylation and O-acylation. These reactions involve the replacement of the hydrogen atom of the hydroxyl group with an alkyl or acyl group, respectively.

Alkylation: In a typical alkylation reaction, the phenoxide ion, formed by treating the phenol (B47542) with a base, acts as a nucleophile and attacks an alkyl halide. The choice of base and solvent is crucial for the reaction's success.

Acylation: Acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base or a Lewis acid catalyst. nih.gov For instance, the reaction of 2-methoxyphenol with propanoyl or butanoyl chloride in the presence of aluminum chloride initially leads to the formation of an ester through O-acylation of the hydroxyl group. nih.gov This is followed by a Fries rearrangement, where the acyl group migrates to the aromatic ring. nih.gov

Table 1: Representative Alkylation and Acylation Reactions of Phenols

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | O-Alkyl Phenol | General Knowledge |

| Acylation | Acyl chloride, Lewis Acid (e.g., AlCl3) | O-Acyl Phenol / C-Acyl Phenol | nih.gov |

| Acylation | Acyl anhydride, Base (e.g., Pyridine) | O-Acyl Phenol | General Knowledge |

Oxidation Reactions and Radical Pathways

The phenolic hydroxyl group makes this compound susceptible to oxidation. The oxidation of guaiacol (B22219), a closely related compound, has been studied extensively and provides insight into the potential oxidative pathways. nih.govnih.govpsu.edu

Oxidation of guaiacol can lead to the formation of various products, including o-quinone and 1,3-benzodioxole. nih.gov The reaction of guaiacol with hydroxyl radicals can produce nitroguaiacol isomers in the presence of NOx. researchgate.net Electrochemical oxidation of 2-methoxyphenol can result in demethylation to form catechol. nih.gov

The thermolysis of 2-methoxyphenol proceeds through two main pathways: a homolytic route involving the cleavage of the methoxyl O–C bond and a radical-induced route initiated by the abstraction of the phenolic hydrogen. rsc.org The latter pathway can lead to the formation of phenol, 2-hydroxybenzaldehyde, and 2-hydroxybenzyl alcohol. rsc.org The presence of the methoxycarbonylmethyl group in this compound may influence the stability of the resulting radicals and the distribution of products. The methoxycarbonyl radical itself can be generated under visible-light photoredox conditions and can participate in conjugate addition reactions. nih.gov

Table 2: Oxidation and Radical-Induced Decomposition Products of Guaiacol

| Reaction Condition | Key Products | Reference |

|---|---|---|

| Reaction with Hydroxyl Radicals (in presence of NOx) | Nitroguaiacol isomers | researchgate.net |

| Electrochemical Oxidation | Catechol | nih.gov |

| Thermolysis (Radical-induced) | Phenol, 2-hydroxybenzaldehyde, 2-hydroxybenzyl alcohol | rsc.org |

| Oxidation with Silver Oxide | Methoxy-1,4-benzoquinone | rsc.org |

Hydrogen Bonding Networks: Intra- and Intermolecular Interactions

The presence of both a hydrogen bond donor (phenolic OH) and multiple hydrogen bond acceptors (ether oxygen, ester carbonyl oxygen) allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the phenolic hydroxyl group and the ether oxygen, creating a five-membered ring. stackexchange.com This type of interaction is observed in guaiacol and influences its conformational preference. digitellinc.comresearchgate.net The presence of the methoxycarbonylmethyl group introduces additional possibilities for intramolecular hydrogen bonding with the ester's carbonyl oxygen. The formation of intramolecular hydrogen bonds can significantly affect the molecule's structure and properties. nih.govchemistryguru.com.sg

Intermolecular Hydrogen Bonding: In the solid state and in solution, this compound molecules can form intermolecular hydrogen bonds. The phenolic hydroxyl group of one molecule can interact with the ether or ester oxygen of a neighboring molecule, leading to the formation of dimers or larger aggregates. nih.govnyu.edu Studies on 2-methoxyphenol clusters with water show that the intramolecular hydrogen bond can be disrupted to form intermolecular hydrogen bonds with water molecules. researchgate.net

Reactions Involving the Methoxycarbonyl Group

The methoxycarbonyl group is an ester functionality and is therefore susceptible to reactions such as hydrolysis and transesterification.

Hydrolysis (Ester Cleavage)

The ester linkage in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. researchgate.net

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed to yield the corresponding carboxylic acid (2-(carboxymethoxy)phenol) and methanol (B129727).

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, results in the formation of the carboxylate salt and methanol. Subsequent acidification of the salt regenerates the carboxylic acid. The rate of hydrolysis can be influenced by the steric and electronic environment of the ester group. nih.govnih.gov Enzymatic hydrolysis using lipases can also be employed for ester cleavage, sometimes with high enantioselectivity. researchgate.net

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. tu-clausthal.dersc.org For this compound, this would involve reacting it with an alcohol (R'OH) in the presence of an acid or base catalyst to produce a new ester and methanol.

The reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol as it is formed. Various catalysts, including metal complexes and enzymes, have been developed to facilitate transesterification under mild conditions. researchgate.netresearchgate.net

Table 3: Reactions of the Methoxycarbonyl Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H3O+ | Carboxylic Acid + Methanol | researchgate.net |

| Base-Catalyzed Hydrolysis | NaOH, then H3O+ | Carboxylic Acid + Methanol | researchgate.net |

| Transesterification | R'OH, Acid or Base Catalyst | New Ester + Methanol | tu-clausthal.dersc.org |

Reduction to Alcohol or Aldehyde

The ester functional group in this compound is susceptible to reduction. The outcome of the reduction, whether it yields the corresponding alcohol or aldehyde, is highly dependent on the choice of reducing agent and the reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to a primary alcohol. libretexts.orgpressbooks.pub This reaction typically proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. libretexts.orglibretexts.org In contrast, milder reducing agents are required to selectively reduce the ester to an aldehyde, a transformation that can be challenging due to the aldehyde's susceptibility to further reduction.

Common reducing agents and their typical outcomes are summarized in the table below.

| Reagent | Product(s) | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | A powerful reducing agent that reduces esters and carboxylic acids. libretexts.orgpressbooks.pub |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Generally less reactive than LiAlH₄, it can reduce aldehydes and ketones but is slow with esters. pressbooks.pubchemguide.co.uk |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde or Primary Alcohol | The outcome depends on the reaction temperature and stoichiometry. Low temperatures favor aldehyde formation. |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the hydroxyl and methoxy (B1213986) groups. It can also undergo other transformations, such as nucleophilic substitution on its halogenated derivatives and metal-catalyzed coupling reactions.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl and methoxy groups are ortho, para-directing activators for electrophilic aromatic substitution. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups. The major products will depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com For instance, bromination of a similar compound, methoxybenzene (anisole), yields predominantly the para-bromo isomer. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Derivatives

While the electron-rich aromatic ring of this compound itself is not reactive towards nucleophiles, its halogenated derivatives can undergo nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, the aromatic ring typically needs to be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group (the halogen). libretexts.org In the case of halogenated derivatives of this compound, the methoxycarbonyl group can act as a moderate electron-withdrawing group, potentially facilitating SNAr reactions under certain conditions. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The rate of substitution is influenced by the nature of the halogen, with fluorine being the best leaving group in many cases. ebyu.edu.tr

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) for Further Functionalization

Halogenated derivatives of this compound are valuable substrates for various metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki and Heck couplings, are powerful tools for forming new carbon-carbon bonds and introducing further functionalization to the aromatic ring. nih.gov

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide.

Heck Coupling: This reaction involves the palladium-catalyzed reaction of an alkene with an aryl halide.

These reactions have become cornerstones of modern organic synthesis due to their high efficiency and functional group tolerance. nih.gov Metallaphotoredox catalysis has also emerged as a powerful strategy for coupling complex molecular fragments. nih.gov

Ring Contraction or Expansion Reactions

While less common for simple benzene (B151609) derivatives, ring contraction and expansion reactions can be synthetically useful transformations. etsu.edu For instance, oxidopyrylium cycloadducts derived from maltol (B134687) can undergo an acid-mediated ring-contraction to form 2-methoxyphenol derivatives. nih.govrsc.org Such reactions often proceed through complex mechanistic pathways involving carbocation intermediates and rearrangements, like the Wagner-Meerwein rearrangement. etsu.edu The Demyanov ring contraction and expansion, which involves the diazotization of aminocycloalkanes, can lead to a mixture of ring-contracted and ring-expanded products. wikipedia.org

Thermochemical and Photochemical Transformations

Photochemical transformations could involve reactions initiated by the absorption of UV light. The aromatic ring and the carbonyl group of the ester are potential chromophores. Such reactions could lead to rearrangements, cyclizations, or fragmentation of the molecule. The NIST Chemistry WebBook provides thermochemical data for the related compound 2-methoxyphenol (guaiacol), which can serve as a reference point for understanding the stability and reactivity of the parent structure. nist.gov

Thermal Decomposition Mechanisms

The thermal decomposition, or thermolysis, of phenolic compounds, particularly those with methoxy substituents, is a complex process involving multiple reaction pathways. While direct studies on this compound are not extensively detailed in publicly available literature, its thermal behavior can be inferred from studies on structurally related methoxyphenols, such as guaiacol (2-methoxyphenol). The pyrolysis of these compounds has been investigated using techniques like photoionization time-of-flight mass spectroscopy (PIMS) and matrix isolation infrared (IR) spectroscopy. nih.govnrel.gov

Research on methoxyphenols reveals that the initial and primary step in their thermal decomposition is the homolytic cleavage of the methoxy O–CH₃ bond. researchgate.net This bond is generally the weakest in the molecule and readily breaks at elevated temperatures, leading to the formation of a 2-hydroxyphenoxy radical and a methyl radical. nih.govnrel.govresearchgate.net

Following this initial step, the 2-hydroxyphenoxy radical can undergo further reactions. A significant subsequent pathway is decarbonylation, where the radical loses a molecule of carbon monoxide (CO), resulting in a ring contraction to form a hydroxycyclopentadienyl radical. nih.govnrel.gov As temperatures increase, for instance up to 1275 K, this hydroxycyclopentadienyl radical can lose a hydrogen atom to yield cyclopentadienone. nih.govnrel.gov Cyclopentadienone is unstable and can further decompose by losing another CO molecule, ultimately producing stable end-products like acetylene (B1199291) and vinylacetylene. nih.govnrel.gov

Another potential pathway involves radical-radical reactions. For example, the initially formed methyl radical can react with the hydroxycyclopentadienyl radical, leading to the formation of phenol. nih.govnrel.govresearchgate.net The thermal degradation of organic matter under heat is a kinetic process, and the exact products and their relative yields can depend on specific experimental conditions such as temperature, pressure, and residence time in the reactor. nih.govnrel.govwikipedia.org

Table 1: Postulated Thermal Decomposition Pathways Based on Methoxyphenol Studies

| Step | Reactant(s) | Product(s) | Description |

| Initial Cleavage | HOC₆H₄OCH₃ (Methoxyphenol) | HOC₆H₄O• (Hydroxyphenoxy radical) + •CH₃ (Methyl radical) | The initial and primary decomposition step is the loss of a methyl radical. nih.govnrel.govresearchgate.net |

| Decarbonylation | HOC₆H₄O• | C₅H₄OH• (Hydroxycyclopentadienyl radical) + CO | The hydroxyphenoxy radical loses carbon monoxide. nih.govnrel.gov |

| Hydrogen Loss | C₅H₄OH• | C₅H₄=O (Cyclopentadienone) + H• | At high temperatures (e.g., 1275 K), the radical loses a hydrogen atom. nih.govnrel.gov |

| Final Decomposition | C₅H₄=O | HC≡CH (Acetylene) or HC≡C-CH=CH₂ (Vinylacetylene) + CO | Cyclopentadienone decomposes into smaller, stable molecules. nih.govnrel.gov |

| Radical-Radical Reaction | •CH₃ + C₅H₄OH• | C₆H₅OH (Phenol) + 2H | A secondary pathway where initial radicals combine to form phenol. nih.govnrel.govresearchgate.net |

Photoreactivity and Photoinduced Processes

The photoreactivity of phenolic compounds often involves rearrangements and transformations driven by the absorption of ultraviolet light. For molecules containing an ester group attached to a phenolic ring system, such as this compound, a characteristic photochemical reaction is the photo-Fries rearrangement.